molecular formula C7H5N5O B12812877 N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide CAS No. 54385-50-1

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

Cat. No.: B12812877
CAS No.: 54385-50-1
M. Wt: 175.15 g/mol
InChI Key: MUSDWKSRVVKOTE-UHFFFAOYSA-N
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Description

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is a specialized pyrazole derivative offered for research and development purposes. Compounds based on the pyrazole scaffold are of significant interest in multiple scientific fields due to their diverse biological and physicochemical properties . Research into analogous pyrazole derivatives has demonstrated potential in pharmaceutical development, with studies indicating antibacterial , anti-inflammatory, and antioxidant activities . The presence of both cyano and acetamide functional groups on the pyrazole core suggests this compound could serve as a valuable intermediate or building block in organic synthesis and medicinal chemistry . Furthermore, pyrazole derivatives are actively investigated for their material science applications, including their potential in nonlinear optics (NLO) due to electron-accepting groups that can enhance hyperpolarizability . This product is intended for chemical research and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54385-50-1

Molecular Formula

C7H5N5O

Molecular Weight

175.15 g/mol

IUPAC Name

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C7H5N5O/c1-4(13)10-7-5(2-8)6(3-9)11-12-7/h1H3,(H2,10,11,12,13)

InChI Key

MUSDWKSRVVKOTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1C#N)C#N

Origin of Product

United States

Synthetic Methodologies for N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Strategic Approaches to the 4,5-Dicyano-1H-pyrazole Core Synthesis

The formation of the densely functionalized 4,5-dicyano-1H-pyrazole ring is a critical step that leverages the reactivity of dicarbonyl precursors or their synthetic equivalents. Key to these methodologies is the creation of a five-membered ring containing two adjacent nitrogen atoms, a hallmark of pyrazole (B372694) chemistry.

Cyclization Reactions Employing Malononitrile (B47326) Derivatives

Malononitrile and its derivatives are fundamental building blocks in the synthesis of cyanopyrazoles due to their activated methylene (B1212753) group flanked by two nitrile functions. A prevalent strategy involves the reaction of a malononitrile derivative with a hydrazine (B178648) source, leading to the formation of an aminopyrazole.

One effective approach begins with the diazotization of an appropriate arylamine, which then reacts with malononitrile to form an arylazomalononitrile intermediate. scispace.com These intermediates can undergo cyclization in the presence of a base like triethylamine (B128534) and a two-carbon source such as chloroacetonitrile. This process yields 4-amino-3,5-dicyanopyrazoles. scispace.comuminho.ptresearchgate.net The reaction proceeds through the formation of the pyrazole ring, with the amino group originating from the hydrazine moiety and the dicyano substitution pattern retained from the malononitrile precursor.

Another important malononitrile derivative is (methoxymethylene)malononitrile (B1596169). This reagent can react directly with hydrazine hydrate (B1144303) to produce 3(5)-amino-4-cyanopyrazole, a key intermediate for various pharmaceutical compounds. derpharmachemica.com The reaction capitalizes on the electrophilic nature of the double bond and the leaving group potential of the methoxy (B1213986) group to facilitate cyclization with hydrazine. derpharmachemica.com Multicomponent reactions, often catalyzed by metallic or nanoparticle catalysts, also frequently utilize malononitrile, an aldehyde, and hydrazine to construct complex pyrazole systems in a single step. nih.govresearchgate.netrsc.org

Table 1: Synthesis of Dicyanopyrazoles from Malononitrile Derivatives

Starting Material Reagent(s) Product Reference(s)
Arylazomalononitriles Chloroacetonitrile, Triethylamine 4-Amino-3,5-dicyanopyrazoles scispace.com, uminho.pt, researchgate.net
(Methoxymethylene)malononitrile Hydrazine Hydrate 3(5)-Amino-4-cyanopyrazole derpharmachemica.com
Aldehyde, Malononitrile Hydrazine Hydrate, Catalyst Substituted Pyranopyrazoles nih.gov, researchgate.net, rsc.org

Utilisation of Cyanoacetamide Precursors in Pyrazole Formation

Cyanoacetamide and its derivatives, particularly those where the amide oxygen is replaced by sulfur (cyanothioacetamides), serve as versatile precursors for aminopyrazoles. nih.govresearchgate.net The reaction of 2-cyanothioacetamides with hydrazine hydrate can involve both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.gov

In more complex systems, such as 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides, the reaction with hydrazine proceeds with the participation of the cyano and enamine functionalities, leaving the thiocarbamoyl group intact and forming 4-thiocarbamoylpyrazoles. nih.gov This highlights the chemoselectivity that can be achieved by modifying the cyanoacetamide precursor. Furthermore, cyanoacetamide itself can undergo Michael addition reactions with activated pyrazole systems, demonstrating its utility in functionalizing existing pyrazole rings. scispace.com The broader utility of cyanoacetamides as precursors for a wide array of five- and six-membered heterocycles underscores their importance in synthetic chemistry. researchgate.net

Hydrazine-Mediated Annulations and Condensations

The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or a synthetic equivalent is the most classical and fundamental method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govyoutube.com This pathway is central to the formation of the 4,5-dicyano-1H-pyrazole core. The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl (or cyano) groups, followed by an intramolecular condensation and subsequent dehydration (or elimination) to yield the aromatic pyrazole ring. youtube.com

In the context of dicyanopyrazole synthesis, precursors like dicyanoketones or dicyanoaldehydes react with hydrazine. For instance, the cyclization of (methoxymethylene)malononitrile with hydrazine hydrate is a prime example of this type of condensation. derpharmachemica.com Similarly, multicomponent syntheses rely on the in-situ formation of a 1,3-difunctional intermediate which then readily undergoes cyclization with hydrazine. nih.govresearchgate.net The versatility of this method allows for the use of substituted hydrazines, which enables the introduction of various substituents at the N1 position of the pyrazole ring. nih.gov

Formation of the N-Acetamide Linkage

Once the 3-amino-4,5-dicyanopyrazole core is synthesized, the final step is the formation of the acetamide (B32628) bond. This is typically achieved through a standard acylation reaction.

Acylation Reactions of Pyrazolyl Amines

The acylation of an amino group on the pyrazole ring is a straightforward and high-yielding transformation. The nucleophilic amino group readily reacts with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the corresponding amide. For example, the reaction of 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile with acetic anhydride directly yields the N-acetyl derivative. mdpi.com

This reaction is typically carried out in a suitable solvent, and sometimes a non-nucleophilic base is added to scavenge the acid byproduct (e.g., HCl if using acetyl chloride). The reactivity of the pyrazolyl amine is generally sufficient for the reaction to proceed under mild conditions. This method is widely applicable for the synthesis of various N-acyl pyrazole derivatives. nih.gov

Table 2: Acylation of Aminopyrazole Derivatives

Aminopyrazole Substrate Acylating Agent Product Reference(s)
5-Amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Acetic Anhydride N-acetyl-N-(4-cyano-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-5-yl) acetamide mdpi.com
4,5-dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine n-Butyl Lithium, Tetrahydrofuran N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-N-(4-methoxyphenyl)acetamide prepchem.com
1,3-Diphenyl-1H-pyrazol-5-amine Various Acyl Chlorides N-(1,3-diphenyl-1H-pyrazol-5-yl)amides researchgate.net

One-Pot Synthetic Sequences

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot sequences have been developed. In this approach, the formation of the aminopyrazole intermediate and its subsequent acylation are performed in the same reaction vessel without isolation of the intermediate.

A representative one-pot method involves the initial cyclization of a precursor like benzoylacetonitrile (B15868) with phenylhydrazine (B124118) under neat conditions to form 5-amino-1,3-diphenyl pyrazole. Following the completion of this step, an acylating agent is added directly to the reaction mixture. This sequence provides the desired N-(1,3-diphenyl-1H-pyrazol-5-yl)amides in good to excellent yields (70–90%) and simplifies the work-up procedure significantly. researchgate.net Such one-pot, multicomponent approaches are highly valued in modern organic synthesis for their operational simplicity and efficiency in building molecular complexity. nih.govorganic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Currently, there is a lack of specific, publicly available research detailing the systematic optimization of reaction conditions for the synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide. General synthetic routes to analogous pyrazole derivatives often involve the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or a similarly reactive precursor, followed by functional group manipulations.

For the target compound, a plausible synthetic pathway would involve the reaction of a 3-amino-4,5-dicyano-1H-pyrazole precursor with an acetylating agent. The optimization of this transformation would typically involve a systematic study of several key parameters to maximize the yield and purity of the final product.

A hypothetical optimization study could explore the following variables:

Acetylating Agent: Different acetylating agents, such as acetic anhydride, acetyl chloride, or ketene, could be evaluated. The reactivity and byproducts of each agent would influence the reaction efficiency and workup procedure.

Solvent: The choice of solvent is crucial and can significantly impact reaction rates and yields. A range of aprotic and protic solvents, including but not limited to dichloromethane, acetonitrile (B52724), tetrahydrofuran, and ethyl acetate, would be screened.

Base: In cases where an acid is generated during the reaction (e.g., using acetyl chloride), a base is required to neutralize it and drive the reaction to completion. Both organic bases (e.g., triethylamine, pyridine) and inorganic bases (e.g., potassium carbonate, sodium bicarbonate) would be tested.

Temperature: The reaction temperature would be varied to find the optimal balance between reaction rate and the formation of potential side products. This could range from room temperature to the reflux temperature of the chosen solvent.

Reaction Time: The progress of the reaction would be monitored over time (e.g., by thin-layer chromatography or liquid chromatography-mass spectrometry) to determine the minimum time required for completion.

The results of such a study would ideally be presented in a data table to clearly illustrate the impact of each variable on the reaction yield.

Hypothetical Data Table for Optimization of this compound Synthesis:

EntryAcetylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideDichloromethaneNone254Data not available
2Acetic AnhydrideAcetonitrileNone502Data not available
3Acetyl ChlorideDichloromethaneTriethylamine0 to 253Data not available
4Acetyl ChlorideTetrahydrofuranPyridine254Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not currently available in the public domain.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific research on sustainable methods for this compound is not yet reported, general strategies for the green synthesis of pyrazoles can be considered.

Key areas of exploration for a more sustainable synthesis of the target compound would include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a primary goal of green chemistry. Water, ethanol, or solvent-free reaction conditions would be investigated for the acetylation step.

Catalyst Selection: The use of reusable, non-toxic catalysts can significantly improve the sustainability of a synthesis. For the formation of the pyrazole ring itself, solid acid catalysts or biocatalysts could be explored as alternatives to traditional mineral acids.

Energy Efficiency: Microwave-assisted synthesis is a well-established green chemistry technique that can dramatically reduce reaction times and energy consumption. Investigating the acetylation reaction under microwave irradiation could lead to a more efficient process.

Atom Economy: The synthesis should be designed to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. The choice of acetylating agent and reaction conditions would directly impact the atom economy.

Further research is needed to develop and document specific sustainable protocols for the synthesis of this compound, contributing to the broader adoption of green chemistry in the production of valuable chemical compounds.

Advanced Spectroscopic and Structural Elucidation of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The predicted IR absorption bands for N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide are based on the characteristic frequencies of its structural components: the pyrazole (B372694) ring, the acetamide (B32628) group, and the nitrile groups.

Key expected vibrational frequencies include the N-H stretching of the pyrazole ring and the amide group, which would likely appear as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching of the methyl group in the acetamide moiety is anticipated around 2950-2850 cm⁻¹. A crucial and strong absorption band is expected for the C≡N (nitrile) stretching vibrations, typically found in the 2260-2220 cm⁻¹ range. The carbonyl (C=O) stretching of the amide group (Amide I band) is predicted to be a strong band around 1680-1650 cm⁻¹. The N-H bending of the amide (Amide II band) should appear in the 1650-1550 cm⁻¹ region. Furthermore, C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad N-H stretching (pyrazole and amide)
2950-2850 Medium C-H stretching (methyl)
2260-2220 Strong C≡N stretching (dicyano)
1680-1650 Strong C=O stretching (Amide I)
1650-1550 Medium N-H bending (Amide II)
1600-1450 Medium-Weak C=C and C=N stretching (pyrazole ring)
1450-1350 Medium C-H bending (methyl)
~1370 Medium C-N stretching (amide)

Raman Spectroscopy (if applicable)

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While experimental Raman data for this compound is not available, predictions can be made. The symmetric C≡N stretching vibration, often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum in the 2260-2220 cm⁻¹ region. The pyrazole ring vibrations, particularly the symmetric ring breathing modes, are also anticipated to be prominent. The C=O stretching vibration would likely show a weaker signal compared to the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to be relatively simple. The proton of the pyrazole N-H group is anticipated to appear as a broad singlet at a downfield chemical shift, likely in the range of δ 13.0-15.0 ppm, due to hydrogen bonding and the acidic nature of this proton. The amide N-H proton is also expected to be a broad singlet, with a chemical shift typically between δ 9.0 and 11.0 ppm. The methyl protons (CH₃) of the acetamide group would likely appear as a sharp singlet at approximately δ 2.1-2.3 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
13.0-15.0 Broad Singlet 1H Pyrazole N-H
9.0-11.0 Broad Singlet 1H Amide N-H
2.1-2.3 Singlet 3H -COCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift, predicted to be in the range of δ 168-172 ppm. The carbons of the pyrazole ring are anticipated to resonate in the aromatic region, with the dicyano-substituted carbons (C4 and C5) appearing at approximately δ 110-120 ppm for the nitrile carbons themselves and the pyrazole carbons to which they are attached being significantly influenced by the electron-withdrawing nature of the nitrile groups. The C3 carbon, attached to the acetamido group, is also expected in the aromatic region, likely around δ 140-150 ppm. The methyl carbon of the acetamide group should appear at an upfield chemical shift, around δ 20-25 ppm. The two nitrile carbons (C≡N) are expected to have characteristic chemical shifts in the range of δ 115-125 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
168-172 C=O (amide)
140-150 C3 (pyrazole ring)
115-125 C≡N (nitrile)
110-120 C4, C5 (pyrazole ring)
20-25 -COCH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be instrumental in confirming the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no significant correlations, as there are no vicinal protons in the predicted structure. The signals for the N-H and methyl protons would appear on the diagonal without cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. A cross-peak would be expected between the methyl proton signal (δ ~2.2 ppm) and the methyl carbon signal (δ ~20-25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing the connectivity across multiple bonds. Key expected correlations would include:

A correlation between the methyl protons (δ ~2.2 ppm) and the carbonyl carbon (δ ~168-172 ppm).

A correlation between the amide N-H proton (δ ~9.0-11.0 ppm) and the C3 carbon of the pyrazole ring (δ ~140-150 ppm), as well as the carbonyl carbon.

Correlations from the pyrazole N-H proton (δ ~13.0-15.0 ppm) to the C3 and C5 carbons of the pyrazole ring.

These predicted 2D NMR correlations would provide unambiguous evidence for the proposed structure of this compound.

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR)

No published data detailing the ¹⁵N NMR spectroscopic analysis of this compound were found. This technique would be instrumental in providing precise information about the electronic environment of the five nitrogen atoms within the molecule, including the pyrazole ring nitrogens, the nitrile nitrogens, and the amide nitrogen.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its exact molecular formula (C₇H₅N₅O) through a precise mass measurement, were not available in the searched literature. nih.gov While HRMS is a standard technique for the characterization of novel compounds, published results for this specific molecule were not identified. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) / Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed fragmentation patterns of this compound from either Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) have not been documented in the accessible literature. Such data would be valuable for confirming the compound's structure by analyzing the fragmentation of the parent ion. While studies on other pyrazole derivatives often include mass spectrometry data, none were found for this specific dicyano-substituted compound. mdpi.com

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

A search for single crystal X-ray diffraction (SCXRD) studies of this compound did not yield any results. Therefore, information regarding its absolute configuration, crystal system, space group, unit cell dimensions, and intermolecular interactions, such as hydrogen bonding, remains undetermined from this definitive technique. For comparison, SCXRD data is available for other, more complex pyrazole derivatives, which highlights the specificity of such analyses. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphism

No powder X-ray diffraction (PXRD) patterns for this compound have been reported in the reviewed sources. PXRD data is crucial for assessing the bulk phase purity of a crystalline solid and for identifying different polymorphic forms, which can have significant impacts on the material's physical properties.

Computational and Theoretical Investigations of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Electronic Structure and Molecular Orbital Theory Analysis

This section would typically detail the electronic properties of the molecule, which are fundamental to understanding its reactivity and behavior.

Conformational Analysis and Tautomerism Studies

This part of the investigation would focus on the molecule's structural flexibility and the potential for it to exist in different isomeric forms.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the computational prediction of spectroscopic properties for N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide. While computational methods are widely applied to pyrazole (B372694) derivatives to predict spectroscopic data and correlate it with experimental findings, no published research was found that specifically focuses on this particular compound.

Calculated NMR Chemical Shifts

There are no available studies reporting the theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly used to calculate the NMR spectra of molecules, which can then be compared with experimental data to confirm chemical structures. However, such an analysis for the specified compound has not been documented in the accessible scientific literature.

Simulated Vibrational Frequencies

Similarly, no specific research detailing the simulated vibrational frequencies for this compound could be located. The simulation of vibrational spectra (like Infrared and Raman) is a standard computational tool for characterizing molecular structures and their vibrational modes. mdpi.com Despite the existence of such methods, their application to this compound has not been reported in the available literature.

Intermolecular Interactions and Supramolecular Assembly Prediction

An extensive review of scientific databases reveals a lack of specific computational studies on the intermolecular interactions and supramolecular assembly of this compound. The prediction of how molecules interact with each other to form larger, organized structures is a key area of computational chemistry, often employed to understand the solid-state properties of materials. acs.orgrsc.org

Hydrogen Bonding Network Analysis

No literature is available that specifically analyzes the hydrogen bonding network of this compound through computational methods. While pyrazole derivatives are known to form hydrogen bonds that influence their crystal packing, a detailed theoretical analysis for this compound is not present in the current body of scientific work. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

A search for Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots for this compound yielded no specific results. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net However, without crystal structure data for the compound, such a computational investigation cannot be performed, and no such study has been published.

Chemical Reactivity and Derivatization Pathways of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Modifications at the Acetamide (B32628) Nitrogen

The acetamide group at the C-3 position of the pyrazole (B372694) ring offers a site for further functionalization, although modifications primarily target the more nucleophilic pyrazole ring nitrogens. mdpi.comsemanticscholar.orgnih.gov The nitrogen atom of the acetamide is generally less nucleophilic than the ring nitrogens due to the delocalization of its lone pair onto the adjacent carbonyl group. However, under specific conditions, it can undergo reactions such as hydrolysis or serve as a handle for more complex transformations.

Under strong acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding 3-amino-4,5-dicyano-1H-pyrazole. This deacetylation is a common transformation and effectively reverts the group to a primary amine, which is a versatile precursor for numerous subsequent reactions, including the formation of Schiff bases, amides, and sulfonamides. While direct N-alkylation or N-acylation of the acetamide nitrogen on this specific scaffold is not widely documented, such reactions are theoretically possible, though they would likely require harsh conditions and compete with reactions at the pyrazole nitrogens. mdpi.comsemanticscholar.org

Table 1: Potential Reactions at the Acetamide Group

Reaction Type Reagents & Conditions Expected Product
Hydrolysis H₃O⁺ or OH⁻, heat 3-Amino-4,5-dicyano-1H-pyrazole

Reactions Involving the Dicyano Functionality

The two nitrile groups at the C-4 and C-5 positions are highly versatile and significantly influence the reactivity of the pyrazole ring. They are key to a range of transformations, from simple hydrolysis to complex cyclization reactions.

The hydrolysis of nitriles is a fundamental reaction in organic synthesis that typically proceeds in two stages: first to an amide, and then to a carboxylic acid. chemguide.co.uk This transformation can be catalyzed by either acid or base. chemistrysteps.comlumenlearning.comlibretexts.org

Under controlled acidic or basic conditions, the dicyano groups of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide can be selectively hydrolyzed. It is conceivable that stepwise hydrolysis could be achieved by carefully managing reaction conditions, leading to the formation of a mono-carboxamide derivative, N-(4-carbamoyl-5-cyano-1H-pyrazol-3-yl)acetamide, before proceeding to the di-carboxamide or the corresponding dicarboxylic acid, 3-acetamido-1H-pyrazole-4,5-dicarboxylic acid. lumenlearning.comlibretexts.org

Table 2: Expected Products from Nitrile Hydrolysis

Hydrolysis Stage Reagents Product
Partial Hydrolysis H₂O, mild acid or base N-(4-carbamoyl-5-cyano-1H-pyrazol-3-yl)acetamide

The adjacent positioning of the two nitrile groups on the pyrazole ring makes them ideal candidates for intramolecular cyclization reactions. One of the most significant of these is the Thorpe-Ziegler reaction. buchler-gmbh.comwikipedia.org This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orgchem-station.comlscollege.ac.in

In the case of this compound, treatment with a strong base would facilitate the Thorpe-Ziegler cyclization, leading to the formation of a fused five-membered ring. The resulting intermediate, a cyclic α-cyanoenamine, can then be hydrolyzed to afford a cyclopentapyrazole derivative. This pathway provides an efficient route to novel fused heterocyclic systems that are otherwise difficult to synthesize.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo substitution reactions. However, the reactivity and regioselectivity are heavily influenced by the nature and position of existing substituents. In an unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C-4 position.

For this compound, the ring is highly electron-deficient due to the presence of the two strongly electron-withdrawing cyano groups at C-4 and C-5, and the acetamido group at C-3. This deactivation makes classical electrophilic aromatic substitution challenging. Furthermore, the C-4 position is already substituted. Therefore, direct functionalization of the pyrazole ring via electrophilic attack is unlikely.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. While specific examples on this substrate are scarce, it is plausible that a strong nucleophile could attack one of the carbon atoms bearing a cyano group, potentially leading to a nucleophilic substitution of the nitrile. The acetamido group at C-3 may also direct nucleophiles to the C-5 position. Modern transition-metal-catalyzed C-H functionalization reactions offer an alternative strategy for derivatization, bypassing the limitations of classical substitution methods.

Annulation and Ring-Fusion Strategies

The functional groups on this compound serve as excellent handles for constructing fused heterocyclic systems. The combination of the amino functionality (or its acetamide precursor) and the adjacent nitrile groups is particularly powerful for building annulated rings.

One of the most important derivatization pathways for 3-amino-4-cyanopyrazoles is the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This fused system is of significant interest in medicinal chemistry. The synthesis typically involves the condensation of a 3-aminopyrazole (B16455) derivative with a three-carbon electrophilic synthon.

By first hydrolyzing the acetamide group of this compound to regenerate the 3-amino group, the resulting 3-amino-4,5-dicyanopyrazole becomes a prime substrate for this transformation. The 3-amino group and the C-4 nitrile can react with various reagents, such as formamide, formic acid, or orthoesters, to close the pyrimidine (B1678525) ring. This cyclization reaction leads to the formation of substituted pyrazolo[3,4-d]pyrimidines, which are valuable scaffolds for drug discovery.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Amino-4,5-dicyano-1H-pyrazole
3-(Ethylamino)-4,5-dicyano-1H-pyrazole
N-(4-carbamoyl-5-cyano-1H-pyrazol-3-yl)acetamide
3-Acetamido-1H-pyrazole-4,5-dicarboxylic acid

Derivatization Towards Triazepine Systems

The synthesis of pyrazolo[3,4-e] Current time information in London, GB.acs.orgresearchgate.nettriazepine derivatives from this compound represents a significant area of research in heterocyclic chemistry. The formation of the seven-membered triazepine ring typically involves the cyclocondensation of the dicyanopyrazole precursor with bifunctional nucleophiles, such as hydrazine (B178648) and its derivatives.

The initial step in this pathway often involves the hydrolysis of the acetamido group of this compound to yield 3-amino-4,5-dicyanopyrazole. This intermediate is crucial as the free amino group exhibits enhanced nucleophilicity, which is necessary for the subsequent cyclization reactions.

One established method for the synthesis of pyrazolo[4,3-e] Current time information in London, GB.acs.orgresearchgate.nettriazines involves the reaction of 5-acyl-1,2,4-triazine oximes or ketones with hydrazine derivatives. While not a direct derivatization of this compound, this highlights the general strategy of using hydrazine-based reagents to form fused nitrogen-containing heterocyclic rings with pyrazoles. Current time information in London, GB.

A more direct approach involves the reaction of 3-amino-4,5-dicyanopyrazole with hydrazides. The reaction proceeds through a cyclocondensation mechanism where the hydrazine moiety of the hydrazide reacts with one of the cyano groups and the amino group of the pyrazole. This intramolecular cyclization leads to the formation of the pyrazolo[3,4-e] Current time information in London, GB.acs.orgresearchgate.nettriazepine-5-amine core structure. The specific reaction conditions, such as temperature and solvent, can influence the yield and purity of the final triazepine product.

Furthermore, the synthesis of related pyrazolo[3,4-d] Current time information in London, GB.acs.orgmdpi.comtriazines has been achieved through the cyclative cleavage of pyrazolyltriazenes. acs.org This method, while leading to a six-membered triazine ring, demonstrates the utility of diazonium chemistry in the formation of fused pyrazole systems and could potentially be adapted for the synthesis of seven-membered triazepine rings under different reaction conditions or with modified starting materials.

The table below summarizes a potential reaction pathway for the derivatization of this compound towards a triazepine system.

StepReactant(s)Key TransformationProduct
1This compound, Acid/BaseHydrolysis of acetamide3-Amino-4,5-dicyanopyrazole
23-Amino-4,5-dicyanopyrazole, Hydrazine hydrate (B1144303)CyclocondensationPyrazolo[3,4-e] Current time information in London, GB.acs.orgresearchgate.nettriazepine-5-amine

Synthesis of Novel Analogues and Complex Hybrid Structures

The rich chemical functionality of this compound makes it an excellent scaffold for the synthesis of novel analogues and complex hybrid molecules. These hybrid structures, which combine the pyrazole core with other heterocyclic systems, are of significant interest in medicinal chemistry due to their potential for enhanced biological activity. acs.org

One common strategy for creating such hybrid molecules is through the reaction of the dicyano groups. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, can be conceptually applied to derivatize the 4 and 5-cyano groups. mdpi.com This could lead to the formation of a new ring fused to the pyrazole core, which can then be further functionalized.

Another approach involves the condensation of the amino group (after hydrolysis of the acetamide) with various electrophilic reagents. For instance, reaction with 1,3-dielectrophiles can lead to the formation of fused pyrimidine rings, resulting in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The synthesis of such compounds has been reported through various methods, including three-component reactions and microwave-assisted synthesis. researchgate.net

Furthermore, the synthesis of hybrid molecules containing both pyrazole and other heterocycles like benzimidazole (B57391) has been reported. acs.org These syntheses often involve multi-step pathways where the pyrazole and the other heterocyclic motif are constructed sequentially and then linked together. For example, a pyrazole carbaldehyde can be synthesized and then reacted with a benzimidazolyl acetonitrile (B52724) via a Knoevenagel condensation to yield a benzimidazole-tethered pyrazole. acs.org

The following table outlines a generalized approach for the synthesis of a pyrazole-based hybrid structure.

StepStarting MaterialReagent(s)Key ReactionProduct
1This compoundAcid/BaseHydrolysis3-Amino-4,5-dicyanopyrazole
23-Amino-4,5-dicyanopyrazole1,3-Dicarbonyl compoundCondensation/CyclizationPyrazolo[1,5-a]pyrimidine analogue
33-Amino-4,5-dicyanopyrazoleHeterocyclic aldehydeCondensationSchiff base intermediate
4Schiff base intermediateCyclizing agentIntramolecular cyclizationFused hybrid structure

The versatility of this compound as a building block continues to be explored, with ongoing research focused on the development of new synthetic methodologies to access a wider range of novel heterocyclic compounds with potential applications in various fields of chemistry and medicine.

Coordination Chemistry Aspects of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Ligand Design and Potential Chelation Sites

The molecular architecture of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is rich in potential donor atoms, making it a highly versatile ligand for the construction of coordination complexes. The strategic placement of nitrogen and oxygen atoms within its framework allows for multiple modes of binding to a central metal ion.

Nitrogen Atoms in Pyrazole (B372694) and Acetamide (B32628) Moieties

The pyrazole ring is a well-established motif in coordination chemistry, known for its ability to coordinate to metal ions through its nitrogen atoms. In this compound, the pyrazole ring offers two nitrogen atoms that can potentially bind to a metal center. The specific coordination mode can vary depending on the metal ion's nature, steric factors, and the presence of other coordinating ligands.

The acetamide moiety introduces another nitrogen atom, as well as a carbonyl oxygen atom, both of which are potential coordination sites. Amide groups are known to coordinate to metal ions, often through the carbonyl oxygen, which is generally a stronger donor than the amide nitrogen. uncw.edu However, coordination through the amide nitrogen is also possible, particularly after deprotonation.

Nitrile Nitrogen Coordination

A distinguishing feature of this ligand is the presence of two nitrile (cyano) groups attached to the pyrazole ring at the 4 and 5 positions. The nitrogen atoms of these nitrile groups possess lone pairs of electrons and can act as donor sites, further expanding the coordination possibilities of the ligand. Nitrile groups can coordinate to a metal center in a linear fashion, and in some cases, can bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

Transition Metal Complexes

The formation of transition metal complexes with ligands containing pyrazole and acetamide functionalities is well-documented. nih.govresearchgate.netnih.gov A general synthetic route for preparing transition metal complexes of this compound would involve dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724). To this solution, a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), or zinc(II)) in the same solvent is added. The reaction mixture is then typically stirred and may require heating under reflux to facilitate the complexation. nih.govorientjchem.org The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. Depending on the coordination preferences of the metal ion and the reaction conditions, complexes with different geometries, such as octahedral or tetrahedral, can be obtained. nih.govjocpr.com

Main Group Metal Complexes

The synthesis of main group metal complexes with this compound can be approached using similar methodologies to those for transition metals. nih.gov Reactions of the ligand with salts of main group metals such as magnesium, calcium, or tin in a suitable solvent are expected to yield the corresponding coordination compounds. nih.govuni-regensburg.de In some cases, the in situ deprotonation of the ligand using a base may be necessary to facilitate coordination, particularly if the pyrazole or acetamide N-H protons are to be displaced upon complexation. nih.gov The choice of solvent and reaction temperature will be crucial in directing the outcome of the synthesis and in obtaining crystalline products suitable for structural analysis.

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

Metal complexes of pyrazole-containing ligands have been shown to adopt a variety of structures, including mononuclear, dinuclear, and polymeric forms. nih.govuninsubria.it The coordination environment around the metal center in these complexes can range from tetrahedral and square planar to octahedral and even higher coordination numbers, depending on the size and electronic properties of the metal ion and the steric bulk of the ligands. jocpr.comnih.gov

For acetamide-containing ligands, X-ray studies have confirmed that coordination typically occurs through the carbonyl oxygen atom. acs.orgnih.gov The orientation of the acetamide group can be influenced by hydrogen bonding interactions within the crystal lattice. nih.gov

In hypothetical complexes of this compound, one would expect to see coordination of the pyrazole nitrogen(s) and the acetamide oxygen to the metal center, potentially leading to the formation of stable chelate rings. The nitrile groups could either remain uncoordinated or participate in coordination, possibly leading to extended structures. A representative table of expected crystallographic parameters for a hypothetical transition metal complex is presented below, based on data from similar structures.

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
a (Å) 10-15
b (Å) 8-12
c (Å) 15-20
α (°) 90
β (°) 90-110
γ (°) 90
V (ų) 1500-2500
Z 4

Electronic and Magnetic Properties of Coordination Complexes

Extensive literature searches did not yield specific research findings on the electronic and magnetic properties of coordination complexes involving the ligand this compound. While the coordination chemistry of various other pyrazole-based ligands has been investigated, data regarding the magnetic susceptibility, electron paramagnetic resonance (EPR) spectra, and electronic transitions (UV-Vis spectra) for complexes of this particular dicyanopyrazole derivative are not available in the public domain.

The existence of the chemical compound this compound is confirmed, with a registered CAS Number of 54385-50-1. However, scholarly articles detailing its synthesis and subsequent use as a ligand in the formation of metal complexes, let alone the characterization of the electronic and magnetic properties of such complexes, could not be located.

General principles of coordination chemistry suggest that the dicyano-substituted pyrazole ring system and the acetamide group would offer multiple potential coordination sites for metal ions. The electronic properties of the resulting complexes, such as the energies of d-d transitions, and their magnetic behavior (paramagnetism or diamagnetism) would be highly dependent on the specific metal ion, its oxidation state, and the resulting coordination geometry. Theoretical studies or future experimental work would be required to elucidate these properties.

Without experimental data from techniques such as magnetometry, EPR spectroscopy, and UV-Visible spectroscopy for coordination complexes of this compound, a detailed and scientifically accurate discussion of their electronic and magnetic properties is not possible at this time.

Biological Activity and Mechanistic Studies of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide in Vitro Focus

In Vitro Enzyme Inhibition Studies

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

No studies detailing the inhibitory effects of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide on α-glucosidase or α-amylase were found.

DNA Gyrase Inhibition

There is no available research documenting the in vitro inhibitory activity of this compound against DNA gyrase.

HIV-1 Protease Inhibition

Information regarding the in vitro inhibition of HIV-1 protease by this compound is not present in the reviewed scientific literature.

Antimicrobial Research

Antibacterial Activity Against Microbial Strains

No data from in vitro studies on the antibacterial effects of this compound against any microbial strains have been reported.

Antifungal Activity

There are no published findings on the in vitro antifungal activity of this compound.

Antioxidant Efficacy Investigations (In Vitro)

Investigations into the antioxidant capabilities of a chemical compound in a laboratory setting typically involve a variety of assays to determine its ability to neutralize free radicals and reduce oxidative stress.

Radical scavenging assays are fundamental in vitro methods used to evaluate the ability of a compound to donate an electron or hydrogen atom to neutralize unstable radical species. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. mdpi.comresearchgate.netnih.gov In these colorimetric assays, the antioxidant compound reduces the stable radical, leading to a measurable change in color, which allows for the quantification of scavenging activity.

Despite the common use of these methods for evaluating pyrazole (B372694) and acetamide (B32628) derivatives, specific studies detailing the radical scavenging activity of this compound are not available in the reviewed scientific literature. mdpi.comresearchgate.netnih.govnih.gov

Table 1: Radical Scavenging Assay Data for this compound

Assay Type Radical Species Result (e.g., IC50) Source
DPPH 2,2-diphenyl-1-picrylhydrazyl Data not available -
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Data not available -

No publicly available data was found for the radical scavenging activity of this specific compound.

Reducing power assays measure a compound's ability to donate electrons, thereby reducing an oxidant. This is another key indicator of antioxidant potential. Assays such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) are commonly employed. In these tests, the compound's ability to reduce a metal ion complex (e.g., from Fe³⁺ to Fe²⁺) is measured, typically via a color change.

No published research was identified that specifically documents the in vitro reducing power of this compound.

Mechanistic Insights from In Vitro Biological Investigations

Mechanistic studies in vitro aim to elucidate how a compound exerts its biological effects at a molecular level. This includes understanding its structural requirements for activity and its interactions with specific biological targets.

Structure-Activity Relationship (SAR) analysis involves synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. By modifying specific parts of a molecule, researchers can identify the key functional groups and structural motifs (pharmacophores) responsible for the compound's effects. While SAR studies have been conducted on other series of (1H-pyrazol-4-yl)acetamide derivatives to optimize their potency as receptor antagonists, a specific SAR analysis for this compound related to its biological activities has not been reported in the available literature. researchgate.netnih.govnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. dntb.gov.uarsc.org It helps to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov Molecular dynamics (MD) simulations further investigate the stability of this complex over time, providing insights into its dynamic behavior. nih.govresearchgate.net

Although these computational methods are widely applied to various pyrazole-containing compounds to predict their binding modes, specific molecular docking or MD simulation studies for this compound have not been published. mdpi.comresearchgate.netsemanticscholar.orgnih.gov

Table 2: Molecular Docking and Dynamics Simulation Findings

Biological Target Docking Score (kcal/mol) Key Interacting Residues MD Simulation Stability Source
Data not available Data not available Data not available Data not available -

No publicly available data was found from molecular docking or dynamics simulations for this specific compound.

In silico target prediction uses computational algorithms to screen a compound against databases of known protein structures and pharmacophores to identify potential biological targets. researchgate.net These methods can help to hypothesize a compound's mechanism of action and guide future experimental research.

There are no dedicated in silico studies in the reviewed literature that predict the potential biological targets for this compound.

Emerging Applications of N 4,5 Dicyano 1h Pyrazol 3 Yl Acetamide

Potential in Materials Science Applications

The unique molecular structure of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide, featuring a high nitrogen content and a conjugated system with strong electron-withdrawing groups, positions it as a promising candidate for the development of novel materials with advanced properties.

High-Energy Density Materials (HEDM) and Insensitive Energetic Compounds

The field of energetic materials is continuously searching for new compounds that can offer high performance in terms of energy output while maintaining low sensitivity to accidental detonation from stimuli like impact or friction. uni-muenchen.de High-nitrogen heterocyclic compounds are a major focus of this research due to their large positive heats of formation, which is a key contributor to energy release. mdpi.commdpi.com

Research on related structures supports this potential. For instance, nitrated pyrazoles are widely studied as energetic materials, where nitro groups act as oxidizers. mdpi.comresearchgate.net The cyano groups in the target compound, similar to nitro groups, are strongly electron-withdrawing and can contribute to the energetic properties of the molecule. Studies on other dicyano-substituted heterocycles, such as 4,5-dicyano-1,2,3-triazole, have shown them to be valuable precursors for new families of energetic compounds. researchgate.net While many high-energy compounds are notoriously sensitive, the introduction of certain functional groups and the inherent stability of the aromatic pyrazole (B372694) ring can lead to greater insensitivity. The development of insensitive energetic materials is a critical goal, and pyrazole derivatives like 4-chloro-3,5-dinitropyrazole have been investigated as precursors for such compounds. researchgate.net The properties of this compound in this context would depend on a balance between its high energy content and its stability, making it a subject for further investigation. nih.gov

Table 1: Comparative Properties of Related Energetic Pyrazole Derivatives

Compound Name Key Features Potential Application
3,5-Dinitropyrazole (DNP) High nitrogen content, multiple nitro groups Energetic material, less sensitive than NG. researchgate.net
4-Chloro-3,5-dinitropyrazole Precursor to other energetic compounds Insensitive energetic materials. researchgate.net
Bis(3,4,5-trinitropyrazolyl)methane High nitrogen and oxygen content High-performance secondary explosive. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. A key requirement for a molecule to exhibit NLO properties is a significant change in dipole moment upon excitation, which is often achieved in molecules with an electron donor and an electron acceptor group linked by a π-conjugated system (a "push-pull" system). nih.gov

Pyrazole derivatives have been extensively investigated as promising NLO materials. researchgate.net The pyrazole ring can act as an effective conjugated bridge. In this compound, the two cyano groups are powerful electron-withdrawing groups (acceptors), while the acetamide (B32628) group and the pyrazole ring itself can act as electron donors. This intramolecular charge transfer (ICT) from the donor to the acceptor side of the molecule upon excitation can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity. nih.govmdpi.com

Computational studies, particularly using Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. eurasianjournals.comresearchgate.net Such studies on various pyrazole derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance their hyperpolarizability. researchgate.netmdpi.com For example, research on dicyanovinyl-substituted thienylpyrroles demonstrated high β values, confirming the effectiveness of the dicyano group as an acceptor in NLO chromophores. nih.gov Given its push-pull electronic structure, this compound is a strong candidate for a material with significant NLO properties, meriting experimental and computational investigation. researchgate.netnih.gov

Table 2: Calculated NLO Properties for Representative Pyrazole Derivatives

Molecule Type Key Structural Feature Calculated Property Reference
Pyrrole Hydrazones Electron-withdrawing group variation First hyperpolarizability (β₀) up to 63.89 x 10⁻³⁰ esu nih.gov
O-acylated Pyrazoles Acyl substitution Hyper-Rayleigh scattering (β_HRS) up to 1839.25 a.u. researchgate.net
Thiophene Pyrazole Amides Donor-acceptor amide linkage First hyperpolarizability (β) enhancement mdpi.com

Utility as a Versatile Building Block in Complex Chemical Synthesis

The reactivity of the functional groups on the this compound ring makes it a highly valuable intermediate for the construction of more complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and aminopyrazoles are well-established starting materials for this purpose. frontiersin.orgmdpi.com this compound, or its corresponding primary amine (3-amino-4,5-dicyanopyrazole), serves as a powerful precursor for building advanced heterocyclic scaffolds. The two adjacent cyano groups are particularly reactive functionalities that can undergo cyclocondensation reactions with various binucleophiles.

For example, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of a fused pyridazine (B1198779) ring, yielding a pyrazolo[3,4-d]pyridazine system. Similarly, reaction with guanidine (B92328) or amidines could produce fused pyrimidine (B1678525) rings, resulting in pyrazolo[3,4-d]pyrimidines. The reaction of 5-aminopyrazoles with reagents like triethyl orthoformate followed by hydrazine is a known method to construct fused triazolopyrimidine systems. mdpi.com The versatility of the dinitrile moiety allows for the creation of a wide array of fused heterocycles, which are often difficult to synthesize through other methods. arkat-usa.org This makes this compound a strategic starting point for generating libraries of complex, nitrogen-rich molecules. mdpi.comnih.gov

Table 3: Potential Fused Heterocyclic Systems from Dicyanopyrazole Precursors

Reagent Resulting Fused Ring Fused Heterocyclic System
Hydrazine (H₂NNH₂) Pyridazine Pyrazolo[3,4-d]pyridazine
Guanidine Pyrimidine Pyrazolo[3,4-d]pyrimidine
Hydroxylamine Isoxazole Pyrazolo[3,4-d]isoxazole

Applications in Medicinal Chemistry Intermediate Synthesis

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib (B62257) and the erectile dysfunction drug sildenafil. mdpi.comnih.gov Consequently, functionalized pyrazoles are critical intermediates in drug discovery and development. nih.govmdpi.com

This compound is a valuable intermediate for introducing the dicyanopyrazole moiety into potential drug candidates. The acetamide group can function as a protected amine, which can be deprotected to the free amine for further reactions, or the N-H bond itself can participate in coupling reactions. The cyano groups are also significant; they can act as hydrogen bond acceptors, improving interaction with biological targets, or serve as bioisosteres for other functional groups. nih.gov

The parent amine, 3-aminopyrazole (B16455), is a common starting point for synthesizing a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. nih.govijcce.ac.ir For instance, substituted aminopyrazoles are used to build complex molecules like pyrazolyl-thiazoles and quinazoline-based inhibitors. nih.govnih.gov The unique substitution pattern of this compound offers a distinct building block for creating novel analogues of known pharmacologically active families, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.comlookchem.com

Conclusion and Future Research Directions

Summary of the Current Research Landscape on N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

The current body of scientific literature on the specific chemical compound This compound is notably sparse. While the compound is commercially available, indicating its synthesis is achievable, dedicated research publications detailing its synthesis, characterization, and application are not readily found in mainstream scientific databases. lookchem.com The primary information available is its chemical formula, C₇H₅N₅O, and CAS number, 54385-50-1. lookchem.com

The research landscape is more developed for structurally related compounds, particularly pyrazole (B372694) derivatives bearing cyano and acetamide (B32628) functional groups. Pyrazoles, as a class of heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. researchgate.netmdpi.com These activities include antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. researchgate.netnih.gov The presence of dicyano-substituted pyrazole cores in some molecules suggests that this structural motif is an area of active investigation. For instance, the synthesis of 4-amino-3,5-dicyanopyrazole derivatives has been reported, which are direct precursors to N-acylated compounds like the one . researchgate.net

The broader family of pyrazole acetamide derivatives has also been a subject of study, with various substitutions on the pyrazole ring leading to a range of biological effects. lookchem.commdpi.com However, the specific combination of a dicyano substitution pattern at the 4 and 5 positions of the pyrazole ring with an acetamide group at the 3-position represents a significant gap in the current scientific literature. This lack of focused research presents a compelling case for future investigation into the unique properties and potential applications of This compound .

Unexplored Avenues in Synthetic Methodologies and Derivatization

The synthesis of This compound is presumed to be based on the acylation of a corresponding 3-amino-4,5-dicyanopyrazole precursor. However, detailed studies on optimizing this synthesis and exploring novel synthetic routes are absent from the literature. A key area for future research would be the development and optimization of synthetic pathways to this compound and its derivatives.

One potential synthetic route that warrants exploration is the cyclization of precursors like diaminomaleonitrile (B72808) with a suitable three-carbon synthon, followed by acylation. nih.gov The use of microwave-assisted synthesis could also be investigated to potentially improve reaction times and yields, a technique that has been successfully applied to other pyrazole syntheses. mdpi.com

Furthermore, the derivatization of This compound is a completely unexplored field. The presence of multiple reactive sites—the pyrazole N-H, the acetamide N-H, and the two cyano groups—offers a rich platform for chemical modification. Future research could focus on:

N-Alkylation and N-Arylation: Substitution at the pyrazole nitrogen could significantly modulate the compound's electronic properties and biological activity.

Modification of the Acetamide Group: The acetyl group could be replaced with other acyl groups, or the entire acetamide moiety could be transformed into other functional groups.

Reactions of the Cyano Groups: The dinitrile functionality could be hydrolyzed, reduced, or used in cycloaddition reactions to generate novel heterocyclic systems fused to the pyrazole core.

A systematic exploration of these derivatization pathways could lead to a library of novel compounds with potentially enhanced properties.

Advanced Computational Studies for Predictive Modeling of Properties

Computational chemistry offers a powerful toolset for predicting the properties of novel molecules, thereby guiding synthetic efforts and biological testing. For a compound with as little empirical data as This compound , in silico studies are particularly valuable. Future research should include:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties (such as IR and NMR spectra) of the molecule. researchgate.net This would provide a theoretical benchmark for experimentally synthesized samples.

Molecular Docking Studies: To predict the binding affinity of the compound to various biological targets. Given the known activities of other pyrazole derivatives, potential targets could include enzymes involved in inflammation (e.g., cyclooxygenases) or microbial growth. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives, QSAR models could be developed to predict how different structural modifications would impact a desired property, such as biological activity or material characteristics. eurasianjournals.com

These computational approaches can accelerate the discovery process by prioritizing the synthesis of derivatives with the highest predicted potential.

Expanding the Scope of Biological Mechanism Investigations

The biological activity of This compound is currently unknown. Given the wide range of biological effects observed in related pyrazole compounds, a broad screening approach is warranted. google.com Future research should aim to:

Screen for Antimicrobial Activity: Test the compound against a panel of clinically relevant bacteria and fungi. nih.gov

Evaluate Anti-inflammatory Potential: Investigate the compound's ability to inhibit key inflammatory mediators. nih.gov

Assess Herbicidal and Insecticidal Properties: The presence of cyano groups in many agrochemicals suggests this could be a fruitful area of investigation. nih.gov

Investigate Anticancer Activity: Screen the compound against various cancer cell lines to determine any cytotoxic or cytostatic effects. researchgate.net

Should any significant biological activity be identified, subsequent studies should focus on elucidating the mechanism of action. This could involve identifying the specific molecular target and signaling pathways affected by the compound.

Prospects in Novel Materials Development and Functionalization

The unique electronic properties conferred by the dicyano-substituted pyrazole ring suggest that This compound and its derivatives could have applications in materials science. The cyano groups are strong electron-withdrawing groups, which can influence the optical and electronic properties of the molecule. Future research could explore:

Development of Organic Dyes: The chromophoric nature of some dicyanopyrazole derivatives suggests potential applications as dyes or pigments. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the cyano groups can act as ligands for metal ions, potentially forming coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that could be engineered into derivatives of this compound might lead to materials with significant NLO properties.

Systematic investigation into the solid-state properties, such as crystal packing and intermolecular interactions, will be crucial for developing these material applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide and its derivatives?

  • Answer : The synthesis typically involves nucleophilic addition-elimination reactions, where intermediates like pyrazole carbothioamides are functionalized with acetamide groups. For example, 1H-pyrazole derivatives are synthesized via cyclocondensation of hydrazines with β-keto esters or nitriles, followed by acetylation . Reaction conditions (solvent, temperature, and catalysts) vary depending on substituents.
  • Example Protocol :

StepReagents/ConditionsYield (%)Reference
1Hydrazine hydrate, ethanol, reflux65–75
2Acetyl chloride, DCM, RT80–85

Q. How is the structural identity of This compound confirmed?

  • Answer : Characterization combines spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and carbonyl carbons (~170 ppm) .
  • IR Spectroscopy : Confirms C≡N (2250 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches .
  • Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths (e.g., C-N: 1.34 Å) and torsion angles, critical for verifying regiochemistry .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Answer : Common assays include:

  • Enzyme Inhibition : IC₅₀ determination against kinases or proteases using fluorometric assays .
  • Antimicrobial Screening : Disk diffusion/MIC assays against E. coli or C. albicans .
  • Molecular Docking (AutoDock/Vina) : Predicts binding affinities to targets like COX-2 or HIV protease .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in hydrogen-bonding networks for this compound?

  • Answer : SHELXL refinement in SHELX suite analyzes intermolecular interactions (e.g., N–H···O and C–H···O) to construct graph-set motifs (e.g., R₂²(10) chains). For N-pyrazole acetamides, hydrogen bonds often form dimeric structures, stabilizing the lattice .
  • Key Data from Crystallography :

InteractionDistance (Å)Angle (°)Motif
N1–H···O22.89167R₂²(10)
C8–H···O13.21142R₂²(8)

Q. How can contradictory bioactivity data between in vitro and in silico studies be addressed?

  • Answer : Discrepancies arise from solvation effects or target flexibility. Strategies include:

  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • Free-Energy Perturbation (FEP) : Quantifies ΔΔG for mutations in active sites .
  • Experimental Validation : SAR studies with halogen-substituted analogs to optimize potency .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Answer : SwissADME or pkCSM models estimate:

  • Lipophilicity (LogP) : ~1.2 (optimal for BBB penetration).
  • CYP450 Inhibition : Risk of hepatotoxicity via CYP3A4 binding .
  • Toxicity : Ames test predictions for mutagenicity .

Q. How are retrosynthetic pathways optimized for scalable synthesis?

  • Answer : AI-driven tools (e.g., Pistachio or Reaxys) propose one-step routes:

  • Example : Direct coupling of 4,5-dicyanopyrazole with chloroacetamide under Pd catalysis .
    • Challenges : Minimize byproducts (e.g., N-alkylation vs. O-alkylation) using bulky bases (DBU) .

Data Contradictions and Resolutions

Q. Conflicting reports on antifungal activity: How to reconcile variability?

  • Hypothesis : Strain-specific responses or assay conditions (e.g., pH, inoculum size).
  • Resolution : Standardize CLSI M38/M44 protocols and test against isogenic mutant libraries .

Divergent LogP values in computational vs. experimental studies

  • Cause : Overlooked solvent-accessible surface area (SASA) in simulations.
  • Fix : Use COSMO-RS for solvation energy correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.